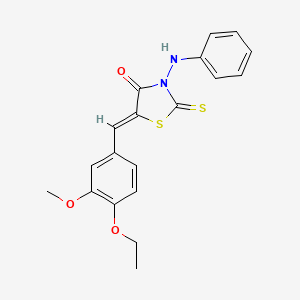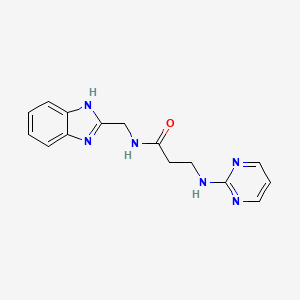
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a methyl group at the fourth position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, 2-methoxyphenylthioamide and 4-methyl-2-bromoacetophenone are commonly used starting materials.
Amination: The resulting thiazole intermediate is then subjected to amination, where an amine group is introduced at the second position of the thiazole ring. This can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the thiazole ring. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity, while the thiazole ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-4-methylthiazole-5-carboxamide
- N-(2-methoxyphenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
- N-(2-methoxyphenyl)-4-methyl-1,3-thiazole-2-sulfonamide
Uniqueness
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a more attractive candidate for drug development compared to its analogs.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-8-7-15-11(12-8)13-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
HREUXIJSFDUAFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide](/img/structure/B12156658.png)
![(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12156662.png)
![tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B12156668.png)

![1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156679.png)
![Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-](/img/structure/B12156689.png)
carboxamide](/img/structure/B12156692.png)
![(4E)-4-[hydroxy(naphthalen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12156697.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12156703.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156709.png)
![methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156713.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12156719.png)


